molecular formula C20H13Cl B14757471 Fluorene, 9-(o-chlorobenzylidene)- CAS No. 1643-49-8

Fluorene, 9-(o-chlorobenzylidene)-

Cat. No.: B14757471
CAS No.: 1643-49-8
M. Wt: 288.8 g/mol
InChI Key: KVYLEMJXCQVYHA-UHFFFAOYSA-N
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Description

Fluorene, 9-(o-chlorobenzylidene)-: is an organic compound that belongs to the class of fluorene derivatives It is characterized by the presence of a fluorene core structure with a 9-position substitution by an o-chlorobenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fluorene, 9-(o-chlorobenzylidene)- typically involves the condensation reaction between fluorene and o-chlorobenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an organic solvent like ethanol or methanol. The reaction conditions may include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for Fluorene, 9-(o-chlorobenzylidene)- are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Fluorene, 9-(o-chlorobenzylidene)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or hydrocarbons.

    Substitution: The chlorobenzylidene group can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Fluorene, 9-(o-chlorobenzylidene)- has several scientific research applications, including:

    Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.

    Organic Electronics: Employed in the fabrication of organic photovoltaic cells and field-effect transistors.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.

    Industrial Applications: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Fluorene, 9-(o-chlorobenzylidene)- depends on its specific application. In organic electronics, its electronic properties facilitate charge transport and light emission. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific context and application.

Comparison with Similar Compounds

Similar Compounds

    Fluorene: The parent compound without the o-chlorobenzylidene substitution.

    9-Benzylidene Fluorene: Similar structure but with a benzylidene group instead of o-chlorobenzylidene.

    9-(p-Chlorobenzylidene) Fluorene: Similar structure but with a p-chlorobenzylidene group instead of o-chlorobenzylidene.

Uniqueness

Fluorene, 9-(o-chlorobenzylidene)- is unique due to the presence of the o-chlorobenzylidene group, which imparts distinct electronic and steric properties

Properties

CAS No.

1643-49-8

Molecular Formula

C20H13Cl

Molecular Weight

288.8 g/mol

IUPAC Name

9-[(2-chlorophenyl)methylidene]fluorene

InChI

InChI=1S/C20H13Cl/c21-20-12-6-1-7-14(20)13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h1-13H

InChI Key

KVYLEMJXCQVYHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=C2C3=CC=CC=C3C4=CC=CC=C42)Cl

Origin of Product

United States

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